2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester
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Overview
Description
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester is a complex organic compound with a unique structure that includes a butenoic acid backbone, a dimethylethoxycarbonyl group, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butenoic acid backbone, followed by the introduction of the dimethylethoxycarbonyl group and the trifluorophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: A simpler ester with a similar butenoic acid backbone but lacking the trifluorophenyl and dimethylethoxycarbonyl groups.
2-Butenoic acid, 2-methyl-, methyl ester: Another related compound with a different substitution pattern on the butenoic acid backbone.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1234321-77-7 |
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Molecular Formula |
C16H18F3NO4 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
methyl (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6-8H,5H2,1-4H3,(H,20,22)/b10-7- |
InChI Key |
XAKRGTQXCNOINF-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
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